molecular formula C22H20N4O5S B2681892 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1030110-55-4

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2681892
CAS No.: 1030110-55-4
M. Wt: 452.49
InChI Key: DRDNWQMEAPPGJK-UHFFFAOYSA-N
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Description

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a quinazolinone core, and a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the construction of the quinazolinone core. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various sulfur-containing reagents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the ethoxy group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and quinazolinone core are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-ethoxyphenyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl acetic acid
  • 7,9-dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one

Uniqueness

Compared to similar compounds, 6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, adds to its versatility and potential for diverse applications.

Properties

IUPAC Name

6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-3-26-21(27)15-9-17-18(30-12-29-17)10-16(15)23-22(26)32-11-19-24-20(25-31-19)13-5-7-14(8-6-13)28-4-2/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNWQMEAPPGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OCC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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